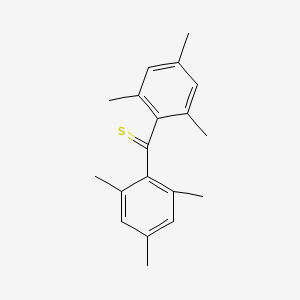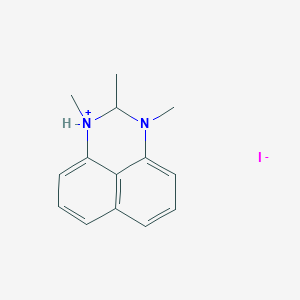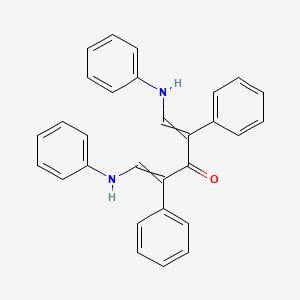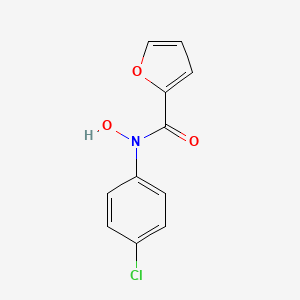
Dimesitylthioketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimesitylthioketone is an organosulfur compound characterized by the presence of a thiocarbonyl group (C=S) instead of a carbonyl group (C=O) found in conventional ketones. This compound is notable for its unique structural and electronic properties, which arise from the substitution of sulfur for oxygen. The presence of two mesityl groups (2,4,6-trimethylphenyl) attached to the thiocarbonyl carbon further enhances its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Dimesitylthioketone can be synthesized through several methods, including:
Thionation of Ketones: One common method involves the thionation of dimesityl ketone using reagents such as phosphorus pentasulfide or Lawesson’s reagent. The reaction typically occurs under reflux conditions in an inert solvent like toluene or xylene.
Hydrogen Sulfide Method: Another approach involves the reaction of dimesityl ketone with hydrogen sulfide gas in the presence of a catalyst such as hydrochloric acid.
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the laboratory-scale methods mentioned above can be scaled up with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency.
化学反応の分析
Types of Reactions: Dimesitylthioketone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield the corresponding thiol or hydrocarbon, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of thioethers or other derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, hydrocarbons.
Substitution: Thioethers, substituted thioketones.
科学的研究の応用
Dimesitylthioketone has several applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of sulfur-containing heterocycles and other organosulfur compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique reactivity and stability.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its ability to undergo various chemical transformations.
作用機序
The mechanism of action of dimesitylthioketone involves its ability to interact with various molecular targets through its thiocarbonyl group. The sulfur atom in the thiocarbonyl group can participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis. The mesityl groups provide steric protection, enhancing the compound’s stability and reactivity.
類似化合物との比較
Thioacetone: The simplest thioketone, with a structure of CH3C(S)CH3.
Thiobenzophenone: A stable thioketone with two phenyl groups attached to the thiocarbonyl carbon.
Comparison:
Stability: Dimesitylthioketone is more stable than thioacetone due to the steric protection provided by the mesityl groups.
Reactivity: It is more reactive than thiobenzophenone because the mesityl groups enhance its ability to participate in various chemical reactions.
Applications: this compound has broader applications in research and industry compared to simpler thioketones due to its unique structural and electronic properties.
特性
CAS番号 |
42496-08-2 |
|---|---|
分子式 |
C19H22S |
分子量 |
282.4 g/mol |
IUPAC名 |
bis(2,4,6-trimethylphenyl)methanethione |
InChI |
InChI=1S/C19H22S/c1-11-7-13(3)17(14(4)8-11)19(20)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 |
InChIキー |
AGSQAIKGLVZRKO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C(=S)C2=C(C=C(C=C2C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Methyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B14664767.png)
![2,5-Dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid](/img/structure/B14664769.png)


![1,1',1''-[2-(Benzylsulfonyl)ethene-1,1,2-triyl]tribenzene](/img/structure/B14664793.png)


![2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl-](/img/structure/B14664806.png)
![3-Pentenenitrile, 2-[(trimethylsilyl)oxy]-](/img/structure/B14664815.png)


![Azocino[1,2-A]benzimidazole](/img/structure/B14664837.png)
![4,4-Diphenyl-3-oxatricyclo[4.2.1.02,5]nonane](/img/structure/B14664845.png)

